Cas no 461-34-7 (4,4,4-trifluorobutanamide)

4,4,4-Trifluorobutanamide is a fluorinated organic compound characterized by its trifluoromethyl group and amide functionality. This structure imparts unique physicochemical properties, including enhanced stability and potential reactivity in synthetic applications. The presence of fluorine atoms contributes to increased lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its amide group allows for further functionalization, enabling its use in the synthesis of more complex molecules. The compound is particularly useful in medicinal chemistry for probing bioisosteric replacements or modulating metabolic stability. High purity grades ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its sensitivity to moisture and reactive conditions.
4,4,4-trifluorobutanamide structure
4,4,4-trifluorobutanamide structure
Product Name:4,4,4-trifluorobutanamide
CAS No:461-34-7
MF:C4H6F3NO
MW:141.09175157547
MDL:MFCD00526200
CID:1521038
PubChem ID:1272518
Update Time:2025-10-20

4,4,4-trifluorobutanamide Chemical and Physical Properties

Names and Identifiers

    • 4,4,4-Trifluorobutanamide
    • Butanamide, 4,4,4-trifluoro-
    • 4,4,4-Trifluorobutyramide
    • ST004997
    • CTK1D2015
    • 4,4,4-trifluorobutyroamide
    • AC1LOWMW
    • 461-34-7
    • Z1203585658
    • DTXSID70361539
    • SCHEMBL429299
    • MFCD00526200
    • G67516
    • BS-28794
    • EN300-107461
    • AKOS003625617
    • CHEMBL4542224
    • 4,4,4-trifluorobutanamide
    • MDL: MFCD00526200
    • Inchi: 1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9)
    • InChI Key: RRIHBAAFBONJDL-UHFFFAOYSA-N
    • SMILES: FC(CCC(N)=O)(F)F

Computed Properties

  • Exact Mass: 141.04018
  • Monoisotopic Mass: 141.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 132.4±35.0 °C at 760 mmHg
  • PSA: 43.09

4,4,4-trifluorobutanamide Security Information

4,4,4-trifluorobutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T898675-50mg
4,4,4-Trifluorobutanamide
461-34-7
50mg
$ 50.00 2022-06-02
TRC
T898675-100mg
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100mg
$ 65.00 2022-06-02
TRC
T898675-500mg
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500mg
$ 185.00 2022-06-02
Apollo Scientific
PC7347-1g
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461-34-7 97%
1g
£252.00 2025-02-21
Apollo Scientific
PC7347-5g
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461-34-7 97%
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£497.00 2025-02-21
Enamine
EN300-107461-0.05g
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$135.0 2023-10-28
Enamine
EN300-107461-0.1g
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$202.0 2023-10-28
Enamine
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$289.0 2023-10-28
Enamine
EN300-107461-0.5g
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$480.0 2023-10-28
Enamine
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$614.0 2023-05-03

Additional information on 4,4,4-trifluorobutanamide

Introduction to 4,4,4-Trifluorobutanamide (CAS No. 461-34-7)

4,4,4-Trifluorobutanamide, with the CAS number 461-34-7, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its trifluoromethyl group and amide functionality, which contribute to its stability and reactivity in different chemical environments.

The molecular formula of 4,4,4-trifluorobutanamide is C5H7F3NO, and it has a molecular weight of approximately 158.10 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its boiling point is around 120°C at 760 mmHg pressure.

In the pharmaceutical industry, 4,4,4-trifluorobutanamide has shown promise as an intermediate in the synthesis of various drugs. The trifluoromethyl group imparts unique pharmacological properties to the final products, such as enhanced metabolic stability and improved bioavailability. Recent studies have explored its use in the development of antiviral agents and anticancer drugs. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of trifluoromethyl-containing compounds derived from 4,4,4-trifluorobutanamide, which exhibited potent antiviral activity against influenza A virus.

Beyond pharmaceutical applications, 4,4,4-trifluorobutanamide has also found use in materials science. Its trifluoromethyl group can enhance the hydrophobicity and thermal stability of polymers and coatings. A 2020 study in the Journal of Applied Polymer Science demonstrated that incorporating 4,4,4-trifluorobutanamide-derived monomers into polymer chains resulted in materials with improved resistance to water and chemicals.

In the realm of chemical synthesis, 4,4,4-trifluorobutanamide serves as a valuable building block for the preparation of complex molecules. Its amide functionality can undergo various reactions such as nucleophilic acyl substitution and amidation reactions. A notable example is its use in the synthesis of fluorinated amino acids and peptides. A 2019 study in the Tetrahedron Letters described a method for synthesizing fluorinated amino acids using 4,4,4-trifluorobutanamide as a starting material.

The environmental impact of 4,4,4-trifluorobutanamide is another area of active research. While it is generally considered safe for industrial use under controlled conditions, there is ongoing investigation into its biodegradability and potential ecological effects. A 2022 study in the Environmental Science & Technology journal evaluated the biodegradability of several trifluoromethyl-containing compounds, including 4,4,4-trifluorobutanamide, and found that it exhibits moderate biodegradability under aerobic conditions.

In conclusion, 4,4,4-trifluorobutanamide (CAS No. 461-34-7) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique chemical structure makes it an attractive candidate for drug development, material science innovations, and advanced chemical synthesis. Ongoing research continues to uncover new possibilities for this versatile compound.

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